(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate
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Overview
Description
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate: is an organic compound that combines a cycloheptatriene ring with a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 3-chlorobenzoic acid. The reaction is often catalyzed by transition metal complexes, such as rhodium trifluoroacetate, which facilitate the formation of the desired product . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with similar structural features but lacking the chlorobenzoate moiety.
3-chlorobenzoic acid: Shares the chlorobenzoate group but does not have the cycloheptatriene ring.
Spirocyclic oxindoles: Compounds with spirocyclic structures that exhibit similar reactivity and applications.
Uniqueness
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate is unique due to its combination of a cycloheptatriene ring and a chlorobenzoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-6-4-5-10(9-11)14(17)18-13-8-3-1-2-7-12(13)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAYOQGSXVCMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)OC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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